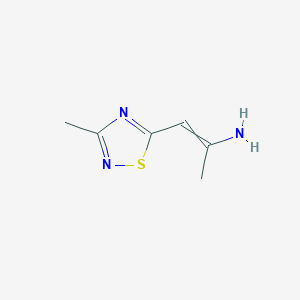
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is a heterocyclic organic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with prop-1-en-2-amine under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate . The reaction is carried out in a solvent such as ethanol, with triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and proteins, inhibiting their function. This compound can disrupt DNA replication by intercalating into the DNA strands, preventing the replication process . The molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins essential for cell division .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
5-(Methylthio)-1,3,4-thiadiazole-2-amine: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the prop-1-en-2-amine group can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Properties
CAS No. |
78061-83-3 |
|---|---|
Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-4(7)3-6-8-5(2)9-10-6/h3H,7H2,1-2H3 |
InChI Key |
ITWGCPSZUZYPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















